1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a synthetic compound featuring a butanone backbone bridging a 3-chlorophenyl-substituted piperazine ring and an indole moiety. This structure is pharmacologically significant due to the indole and piperazine motifs, which are commonly associated with central nervous system (CNS) activity. Piperazine derivatives are known to interact with serotonin (5-HT) and dopamine receptors, while indole scaffolds are prevalent in neuroactive compounds such as tryptamine derivatives . The compound’s design likely aims to optimize receptor binding through the electron-withdrawing 3-chlorophenyl group on the piperazine, which may enhance affinity for specific neurotransmitter receptors.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c23-18-6-4-7-19(15-18)25-11-13-26(14-12-25)22(27)10-3-5-17-16-24-21-9-2-1-8-20(17)21/h1-2,4,6-9,15-16,24H,3,5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBYBRPXSMJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can be achieved through a multi-step process. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety into the compound . The reaction typically involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as piperazine, under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine ring can enhance the compound’s pharmacokinetic properties, improving its bioavailability and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several classes of bioactive molecules. Key comparisons include:
Piperazine-Indole Derivatives
- 4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one (): Replaces the piperazine ring with a cyclohexylamino group.
- 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one ():
Urea-Linked Piperazine-Thiazole Derivatives ()
- Compound 11f: 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Shares the 3-chlorophenyl-piperazine motif but incorporates a urea linker and thiazole ring.
Arylpiperazine-Ketone Analogues ()
- RTC1: 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Substitutes the indole with a thiophene and the 3-chlorophenyl with a 4-CF3-phenyl group.
Structural and Pharmacological Data Comparison
*Estimated using similar compounds.
Key Findings and Implications
Synthetic Challenges: The target compound’s synthesis likely involves coupling 4-(1H-indol-3-yl)butanoic acid derivatives with substituted piperazines. highlights the instability of intermediates like 4-(1H-indol-3-yl)butanoyl chloride, which can lead to side reactions (e.g., intramolecular acylation). This underscores the need for optimized protecting-group strategies .
Indole vs. Thiophene/Thiazole: Indole’s planar structure may improve stacking interactions with aromatic residues in receptor binding pockets compared to heterocycles like thiazole .
Pharmacological Potential: While direct receptor data for the target compound is lacking, structurally related arylpiperazines show activity at 5-HT1A, 5-HT6, and dopamine receptors. The indole-piperazine combination may offer dual modulation of serotonin and dopamine pathways .
Biological Activity
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a complex structure that suggests a variety of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C24H30ClN3O, with a molecular weight of 405.97 g/mol. The presence of both piperazine and indole moieties within its structure is significant, as these groups are commonly associated with various pharmacological effects.
Biological Activity Overview
Research indicates that derivatives of piperazine and indole exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds similar to this one have been studied for their potential in treating depression through serotonin receptor modulation.
- Antimicrobial Properties : Studies have shown that piperazine derivatives can possess antibacterial and antifungal activities.
- Anticancer Activity : Indole derivatives are known for their anticancer properties, potentially impacting cell proliferation and apoptosis.
Antimicrobial Activity
A study on related compounds demonstrated significant antibacterial activity against various strains, including drug-resistant bacteria. For instance, compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . This suggests that this compound may also exhibit similar properties.
Anticancer Potential
The anticancer potential of piperazine derivatives has been extensively documented. For example, certain derivatives have shown IC50 values ranging from 1.35 to 2.18 μM against cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study 1: Antibacterial Activity
In vitro studies on related piperazine compounds revealed their effectiveness against multiple bacterial strains. The most potent compound demonstrated an MIC of 0.5 μg/mL against Staphylococcus epidermidis, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
A series of indole-based compounds were tested for cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The results indicated that some derivatives achieved significant growth inhibition with IC50 values comparable to established chemotherapeutics .
Data Tables
| Activity Type | Tested Compounds | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antibacterial | Piperazine Derivatives | 0.5 (S. aureus) | - |
| Anticancer | Indole Derivatives | - | 1.35 - 2.18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
